molecular formula C8H7N3O2S B15233133 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-13-0

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B15233133
CAS No.: 1638760-13-0
M. Wt: 209.23 g/mol
InChI Key: LSIDAHVCDSZCPT-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a carboxylic acid group at the 6-position and a methylsulfanyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the pyrrolopyrimidine core . The reaction conditions often include heating in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Solvents: Butanol (BuOH) for reactions requiring reflux conditions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.

    Substituted Derivatives: Formed from substitution reactions involving the methylsulfanyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the methylsulfanyl group, which can be selectively modified to introduce various functional groups. This versatility allows for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

CAS No.

1638760-13-0

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-14-8-9-3-4-2-5(7(12)13)10-6(4)11-8/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

LSIDAHVCDSZCPT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(NC2=N1)C(=O)O

Origin of Product

United States

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